![molecular formula C₁₆¹³C₆H₁₄ B033276 ベンゾ[f]テトラフェン CAS No. 215-58-7](/img/structure/B33276.png)

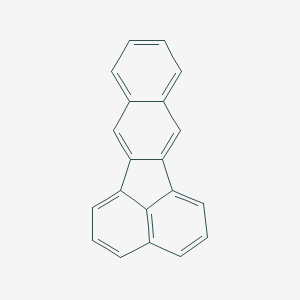

ベンゾ[f]テトラフェン

概要

説明

Dibenz[a,c]anthracene (DBA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a highly toxic substance and has been linked to a variety of health issues including cancer. Despite its toxicity, DBA has been studied extensively due to its potential applications in scientific research.

科学的研究の応用

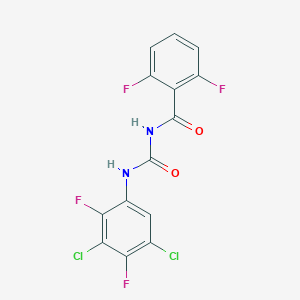

メカノクロミック発光材料

ベンゾ[f]テトラフェンは、メカノクロミック発光(MCL)材料の開発に使用されてきました . ベンゾ[f]テトラフェンのπ共役系にホウ素-窒素ユニットを導入すると、分子双極子モーメントと分子間相互作用を調整でき、容易に変形可能な分子スタッキングパターンを形成し、材料にMCL特性を付与します .

蛍光材料

BN-ナフタレンとアルキンを触媒的環化して合成されたBN-埋め込みテトラフェン誘導体は、強い青色蛍光を示すことがわかりました . これらの誘導体は、臭素化に続いてクロスカップリング反応を行うことにより、置換誘導体を選択的に官能基化することができます .

半導体

ジベンゾ[a,c]アントラセン(D[a,c]A)誘導体は、重要な半導体です . D[a,c]Aは、示差走査熱量測定(DSC)で示されているように、固相と液相の可逆性を持ち、安定なデバイスの製造に適しています .

オプトエレクトロニクス

ジベンゾ[a,c]アントラセンは、アントラセンと比較して共役が大きくなっているにもかかわらず、異なる対称性により、UV-Vis吸収と発光が青色シフトしています . テトラヒドロフラン(THF)溶液では弱い青色蛍光を示し、固体状態ではより高い蛍光を示します .

発がん性試験

ジベンゾ[a,c]アントラセンは、マウスにおける発がん性を試験した結果、マウス皮膚開始促進アッセイで開始活性を示しました .

液晶相

ジベンゾ[a,c]アントラセンの10位と13位に置換基を導入すると、非常に広い温度範囲で柱状液晶相を持つ化合物が得られます

Safety and Hazards

Dibenz[a,c]anthracene is fatal if swallowed, in contact with skin, or if inhaled . It may cause cancer . Precautionary measures include obtaining special instructions before use, not breathing dust/fume/gas/mist/vapors/spray, not getting it in eyes, on skin, or on clothing, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .

作用機序

Target of Action

Benzo[f]tetraphene, also known as Dibenz[a,c]anthracene or Benzo[b]triphenylene, is a polycyclic aromatic hydrocarbon (PAH) with boron-nitrogen (BN) moieties . The primary targets of this compound are the molecular dipole moment and intermolecular interactions . The introduction of the boron-nitrogen unit is key to tailoring these targets .

Mode of Action

The compound interacts with its targets by forming an easily deformable molecular stacking pattern . This interaction results in the compound exhibiting wonderful mechanochromic luminescence (MCL) properties . Theoretical calculations have confirmed that inherent energies like excited singlet (S) and highly sensitive triplet (T) states exist in the MCL process .

Biochemical Pathways

The biochemical pathways of Benzo[f]tetraphene involve the formation and fracture of ordered molecular aggregates . These processes have a significant effect on radiative and non-radiative transitions . The compound undergoes biotransformation through specific biochemical pathways, each producing specific metabolites .

Pharmacokinetics

The compound’s molecular-level design strategy, which involves introducing a BN unit to a π-conjugated system, suggests that it may have unique ADME properties .

Result of Action

The result of Benzo[f]tetraphene’s action is the exhibition of highly sensitive mechanochromic luminescence (MCL) properties . The compound also shows high-contrast and self-reversible properties related to thermal and force stimuli, making it a promising candidate for security ink and optical recording applications .

Action Environment

The action of Benzo[f]tetraphene is influenced by environmental factors. For instance, the compound’s emission behaviors can be completely different depending on the environment . The compound’s AIE (Aggregation Induced Emission) effect is strong in environments with relatively large twisting angles, multiple intermolecular interactions, and tight crystal packing modes .

生化学分析

Biochemical Properties

This can form an easily deformable molecular stacking pattern and endow Benzo[f]tetraphene with unique properties

Molecular Mechanism

Theoretical calculations have confirmed that inherent energies like excited singlet (S) and highly sensitive triplet (T) states exist in the process involving Benzo[f]tetraphene . The formation and fracture of ordered molecular aggregates have a significant effect on radiative and nonradiative transitions

Dosage Effects in Animal Models

The effects of Benzo[f]tetraphene vary with different dosages in animal models

特性

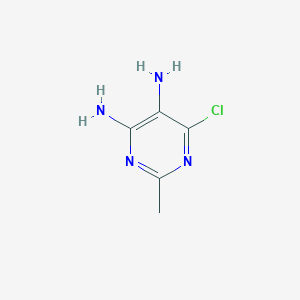

IUPAC Name |

benzo[b]triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAASUWZPTOJQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049245 | |

| Record name | Dibenz[a,c]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow solid; [MSDSonline] | |

| Record name | 1,2:3,4-Dibenzanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

215-58-7, 414-29-9, 67775-07-9 | |

| Record name | Benzo[b]triphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000414299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067775079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz[a,c]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[a,c]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BENZOTRIPHENYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OC62KCV5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

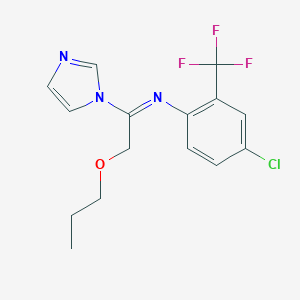

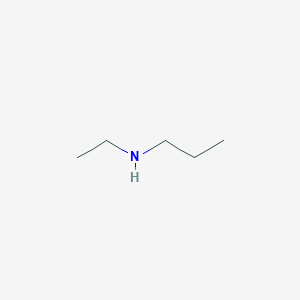

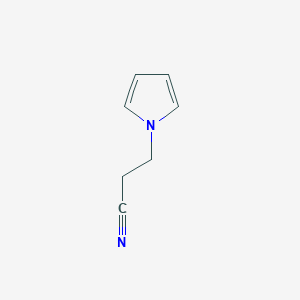

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)